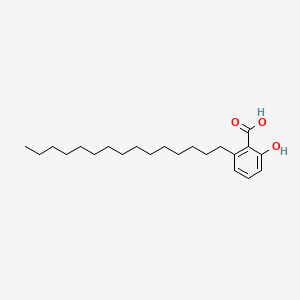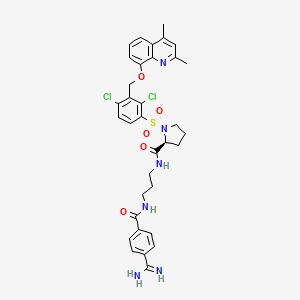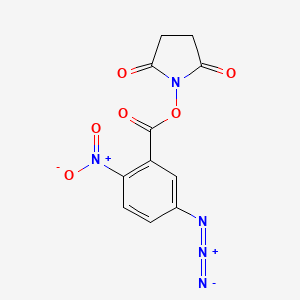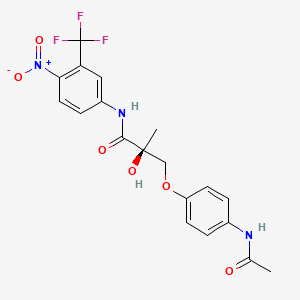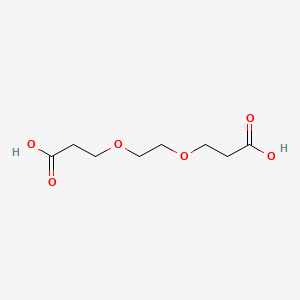
Bis-PEG2-acid
Overview
Description
Bis-PEG2-acid is a polyethylene glycol derivative containing two terminal carboxylic acid groups. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. The terminal carboxylic acids can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form stable amide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-PEG2-acid is synthesized through the polymerization of ethylene oxide, followed by the introduction of carboxylic acid groups at both ends of the polyethylene glycol chain. The reaction typically involves the use of strong acids or bases as catalysts to facilitate the polymerization process. The resulting polymer is then reacted with succinic anhydride to introduce the carboxylic acid groups .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors where ethylene oxide is polymerized under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Bis-PEG2-acid primarily undergoes substitution reactions due to the presence of its carboxylic acid groups. These reactions include:
Amide Formation: Reaction with primary amines in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide.
Esterification: Reaction with alcohols to form esters in the presence of catalysts such as sulfuric acid.
Common Reagents and Conditions
Amide Formation: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide as activators.
Esterification: Sulfuric acid as a catalyst.
Major Products Formed
Amide Formation: Stable amide bonds.
Esterification: Esters of this compound.
Scientific Research Applications
Bis-PEG2-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of hydrogels, coatings, and adhesives
Mechanism of Action
Bis-PEG2-acid exerts its effects primarily through the formation of stable amide bonds with primary amine groups. This reaction is facilitated by activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide. The resulting amide bonds enhance the solubility and stability of the modified molecules, making them more suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
- Bis-PEG1-acid
- Bis-PEG3-acid
- Bis-PEG4-acid
- Bis-PEG5-acid
- Bis-PEG6-acid
Uniqueness
Bis-PEG2-acid is unique due to its specific chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring high solubility and stability, such as drug delivery systems and protein modification .
Properties
IUPAC Name |
3-[2-(2-carboxyethoxy)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c9-7(10)1-3-13-5-6-14-4-2-8(11)12/h1-6H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXWYBCUJGWEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51178-68-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-carboxyethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51178-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101167268 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-carboxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51178-68-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-carboxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





